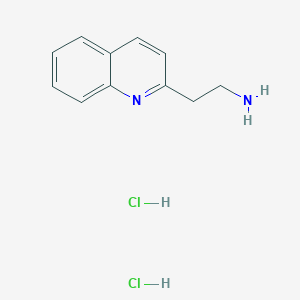

2-(Quinolin-2-YL)ethanamine dihydrochloride

Descripción

Historical Context of Quinoline Derivatives in Organic Chemistry

The historical development of quinoline derivatives traces back to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834. Runge designated this newly isolated compound as "leukol," meaning "white oil" in Greek, establishing the foundation for what would become one of the most important heterocyclic scaffolds in organic chemistry. This initial discovery marked the beginning of systematic investigations into nitrogen-containing aromatic compounds, which would subsequently revolutionize both synthetic organic chemistry and pharmaceutical research.

Following Runge's initial extraction, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 by obtaining related compounds through the dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt termed his product "Chinoilin" or "Chinolein," and although initial investigations suggested these compounds were distinct isomers due to different reactivity patterns, subsequent work by German chemist August Hoffmann demonstrated that the observed differences resulted from contamination rather than structural variations.

The development of synthetic methodologies for quinoline derivatives gained momentum throughout the late nineteenth and early twentieth centuries, with researchers developing numerous named reactions specifically designed for quinoline construction. The Skraup synthesis, introduced as one of the earliest systematic approaches, enabled laboratory-scale quinoline preparation for the first time. This methodology, involving the heating and thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid and mild oxidizing agents, established the foundation for subsequent synthetic innovations.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First Quinoline Isolation | 1834 | Friedlieb Ferdinand Runge | Extracted quinoline from coal tar, named it "leukol" |

| Related Compound Synthesis | 1842 | Charles Gerhardt | Obtained compounds via dry distillation of alkaloids |

| Structural Clarification | Mid-1800s | August Hoffmann | Demonstrated compound identity despite apparent differences |

| Skraup Synthesis Development | Late 1800s | Zdenko Hans Skraup | Established first systematic quinoline synthesis method |

The evolution of quinoline chemistry throughout the twentieth century saw the development of multiple synthetic approaches, including the Friedlander synthesis, Conrad-Limpach synthesis, and Doebner-Miller reaction. Each of these methodologies provided unique advantages for accessing different substitution patterns and functional group arrangements, collectively establishing quinoline derivatives as versatile building blocks for complex molecular architectures. The Friedlander approach, described in 1882, proved particularly valuable for preparing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones, offering researchers convenient access to diversely substituted quinoline systems.

Contemporary research has continued to expand the synthetic repertoire available for quinoline derivative preparation, with modern methodologies incorporating transition metal catalysis, microwave-assisted transformations, and environmentally sustainable reaction conditions. These advances have enabled the preparation of increasingly complex quinoline-based structures, including those bearing ethylamine substituents at specific positions. The development of such methodologies has been crucial for accessing compounds like this compound, which requires precise control over both the quinoline core construction and the introduction of the ethylamine functionality.

Significance of Ethylamine Substituents in Heterocyclic Systems

The incorporation of ethylamine substituents into heterocyclic systems represents a fundamental strategy in medicinal chemistry and organic synthesis, providing researchers with opportunities to modulate both the physical properties and biological activities of parent heterocyclic compounds. Ethylamine functionalities introduce several key characteristics that significantly influence molecular behavior, including enhanced water solubility, increased hydrogen-bonding capacity, and the potential for salt formation with various acids. These properties have made ethylamine-substituted heterocycles particularly valuable in pharmaceutical applications, where optimization of absorption, distribution, metabolism, and excretion properties is crucial for therapeutic efficacy.

The specific positioning of ethylamine substituents within heterocyclic frameworks profoundly affects the resulting molecular properties and reactivity patterns. In the case of quinoline systems, attachment of ethylamine groups at different positions around the aromatic ring leads to distinct electronic and steric environments that influence both chemical stability and potential biological interactions. Research investigations have demonstrated that 2-substituted quinolines, such as this compound, exhibit unique characteristics compared to their 4-, 6-, or 8-substituted counterparts, reflecting the specific electronic nature of the 2-position within the quinoline ring system.

The ethylamine substituent in heterocyclic systems serves multiple functional roles that extend beyond simple structural modification. The primary amine functionality provides sites for hydrogen bonding with biological targets, enables formation of ionic interactions through protonation, and offers opportunities for further chemical elaboration through standard amine transformations. Additionally, the ethyl spacer between the heterocyclic core and the amine functionality provides conformational flexibility that can be crucial for optimizing molecular recognition events and binding interactions.

| Property Category | Impact of Ethylamine Substitution | Specific Benefits |

|---|---|---|

| Solubility | Enhanced water solubility through hydrogen bonding | Improved bioavailability and formulation options |

| Stability | Salt formation with acids increases chemical stability | Better storage characteristics and handling properties |

| Binding | Hydrogen bonding and ionic interactions with targets | Enhanced selectivity and affinity in biological systems |

| Flexibility | Conformational freedom through ethyl spacer | Optimized geometry for molecular recognition |

Comparative studies of heterocyclic amines have revealed that the length and branching pattern of alkylamine substituents significantly influence biological activity profiles. The ethylamine moiety represents an optimal balance between molecular complexity and synthetic accessibility, providing sufficient functionality for biological recognition while maintaining manageable synthetic requirements. Research has shown that compounds containing ethylamine substituents often demonstrate improved pharmacological properties compared to their shorter methylamine or longer propylamine analogs, suggesting that the two-carbon spacer provides an advantageous geometric arrangement for target interaction.

The synthetic accessibility of ethylamine-substituted heterocycles has been enhanced through the development of specialized methodologies that enable efficient introduction of these functionalities under mild reaction conditions. Modern synthetic approaches have addressed traditional challenges associated with ethylamine incorporation, including issues related to competing reactions, protecting group strategies, and purification procedures. These methodological advances have been particularly important for accessing complex targets like this compound, where the specific substitution pattern requires careful control over reaction selectivity and product isolation.

Furthermore, the ethylamine substituent provides strategic advantages for structure-activity relationship studies, as it offers multiple sites for chemical modification without disrupting the core heterocyclic framework. Researchers can systematically explore the effects of N-alkylation, N-acylation, or other amine transformations while maintaining the essential quinoline-ethylamine connectivity. This capability has proven invaluable for optimizing biological activities and understanding the molecular basis of target recognition in quinoline-based systems.

Propiedades

IUPAC Name |

2-quinolin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10;;/h1-6H,7-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSNPJMXNKBBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505030 | |

| Record name | 2-(Quinolin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74274-01-4 | |

| Record name | 2-(Quinolin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-YL)ethanamine dihydrochloride typically involves the reaction of quinoline with ethylamine under specific conditions. One common method includes the following steps:

Starting Materials: Quinoline and ethylamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C).

Reaction: The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-(Quinolin-2-YL)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Quinolin-2-YL)ethanamine dihydrochloride has been investigated for its potential therapeutic properties:

- Anticancer Activity: Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to intercalate with DNA suggests a mechanism that could inhibit cancer cell proliferation .

- Antimicrobial Properties: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Biological Probes

Due to its fluorescent properties, this compound is being explored as a fluorescent probe in biological imaging. The quinoline moiety allows for specific interactions with biological targets, enhancing the visualization of cellular processes .

Material Science

In material science, this compound is used as a building block for synthesizing complex heterocyclic compounds. These compounds are valuable in developing new materials with specific electronic or optical properties, such as sensors or organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of quinoline derivatives demonstrated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types. The study highlighted the importance of structural variations in developing effective anticancer agents .

Case Study 2: Antimicrobial Research

Research conducted on various quinoline derivatives, including this compound, revealed significant antimicrobial activity against resistant bacterial strains. This study suggests potential applications in treating infections caused by multi-drug-resistant organisms .

Mecanismo De Acción

The mechanism of action of 2-(Quinolin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of 2-(Quinolin-2-YL)ethanamine dihydrochloride, known for its wide range of biological activities.

2-(Pyridin-2-YL)ethanamine: A similar compound with a pyridine ring instead of a quinoline ring, used in similar research applications.

2-(Isoquinolin-2-YL)ethanamine: Another related compound with an isoquinoline ring, also studied for its biological activities.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its quinoline ring system provides a versatile scaffold for the development of new drugs and industrial chemicals .

Actividad Biológica

2-(Quinolin-2-YL)ethanamine dihydrochloride, a compound derived from quinoline, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring substituted with an ethanamine group. This structure is believed to contribute to its interactions with biological targets, influencing its pharmacological potential.

Research indicates that this compound may interact with several biological pathways:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.

- Receptor Interactions : It exhibits binding affinity for various receptors, including serotonin receptors (5-HT), which may underlie its potential antidepressant effects.

Antidepressant Effects

A study utilizing in vitro models demonstrated that this compound significantly reduced cell death in PC12 cells induced by corticosterone, suggesting neuroprotective properties. The compound also showed promise in behavioral assays in rodents, indicating potential antidepressant activity.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated selective cytotoxicity toward tumor cells while sparing normal cells, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Glioblastoma (SF268) | 14.4 | Moderate cytotoxicity |

| Hepatocellular carcinoma (HepG2) | 23.3 | Selective cytotoxicity |

| Prostate cancer (DU-145) | 40.3 | Low cytotoxicity |

Case Study 1: Neuroprotective Effects

In a controlled study, rats treated with this compound exhibited reduced immobility times in the forced swim test compared to control groups. This suggests an improvement in depressive-like behaviors and supports the compound's role as a potential antidepressant.

Case Study 2: Anticancer Activity

In vitro testing against various cancer cell lines revealed that the compound inhibited proliferation effectively. Notably, it demonstrated IC50 values lower than standard chemotherapeutics in glioblastoma models, indicating its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Quinolin-2-YL)ethanamine dihydrochloride with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, 2-(chloromethyl)quinoline (CAS 3747-74-8) can react with ammonia or a primary amine under controlled pH, followed by dihydrochloride salt formation using HCl . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodology : Use X-ray crystallography (via SHELX programs for structure refinement ), NMR (¹H/¹³C for functional group verification), and mass spectrometry (exact mass: 274.03 g/mol, as per analogs ). Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its biological activity?

- Methodology :

- Docking Studies vs. Assays : If computational models (e.g., AutoDock) predict strong binding to a kinase but in vitro assays show weak inhibition, validate using surface plasmon resonance (SPR) to measure binding kinetics.

- Solubility Adjustments : Discrepancies in IC50 values may arise from solubility issues. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .

Q. How can the compound's stability under various physiological conditions be methodically assessed?

- Methodology :

- pH Stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stress : Expose to H2O2 (0.1–1 mM) and quantify degradation products.

- Long-Term Storage : Assess hygroscopicity by storing at 4°C, 25°C, and 40°C (75% RH) for 6 months .

Q. What experimental approaches are used to study its interaction with biological targets like enzymes or receptors?

- Methodology :

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to measure binding affinity to purified proteins.

- Cellular Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium signaling via luminescence .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for enzyme-inhibitor interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity studies across cell lines?

- Methodology :

- Cell Line Validation : Ensure mycoplasma-free status and consistent passage numbers.

- Metabolic Profiling : Use Seahorse assays to compare mitochondrial activity, which may explain differential sensitivity .

- Check Redox Activity : Measure ROS levels (e.g., via DCFDA assay) to rule out off-target oxidative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.